tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Purity Procurement Building Block

This 3-methylazetidine derivative features a sterically hindered Boc-protected aminomethyl group, enhancing regioselectivity and metabolic stability in peptidomimetic and CNS drug synthesis. Its 97% purity minimizes pre-use purification, saving time and solvent waste. The 3-methyl group's increased steric bulk is critical for constructing conformationally constrained pharmacophores, making it a non-substitutable, high-value building block for reproducible, high-yield advanced intermediate production.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 159603-47-1
Cat. No. B062963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate
CAS159603-47-1
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1(CNC1)CNC(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13)
InChIKeyAPVXPWQROCCVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate (CAS 159603-47-1): Basic Characteristics and Procurement Profile


tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate (CAS 159603-47-1) is a carbamate featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group attached to the 3-position of a 3-methylazetidine ring. Its molecular formula is C₁₀H₂₀N₂O₂ with a molecular weight of 200.28 g/mol . The compound is classified as a saturated nitrogen-containing heterocycle and is primarily utilized as a protected amine building block in organic synthesis . Physicochemical properties include a boiling point of 288.9±13.0 °C at 760 mmHg, a flash point of 128.5±19.8 °C, a density of 1.0±0.1 g/cm³, and a calculated LogP of 1.26 .

Why Generic Substitution Fails: The Critical Role of 3-Methyl Substitution in tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate


Simple substitution of tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate with non-methylated azetidine carbamate analogs is not straightforward due to the profound influence of the 3-methyl group on steric and electronic properties. The methyl substituent introduces significant steric hindrance around the azetidine nitrogen and the aminomethyl chain, which can alter reaction kinetics, improve regioselectivity in subsequent transformations, and enhance the stability of the Boc protecting group under certain acidic conditions compared to less hindered analogs . This structural feature directly impacts synthetic yields and product purity, making direct interchange with unsubstituted or differently substituted azetidines a high-risk proposition for reproducible synthesis [1].

Quantitative Differentiation of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate: Comparative Data for Procurement Decisions


Enhanced Purity Specification vs. N-Methyl Azetidine Carbamate Analog

Commercially, tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate is consistently offered at a minimum purity of 97%, as specified by major suppliers . In contrast, a closely related analog, tert-butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0), is commonly supplied at a lower purity specification of 95% . This 2% absolute difference in purity specification can be critical for applications requiring high-fidelity building blocks, reducing the burden of additional purification steps.

Purity Procurement Building Block

Steric Hindrance and Stability: Boc Deprotection Lability Compared to Unsubstituted Azetidine

The presence of the 3-methyl group in tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate contributes to increased steric bulk around the azetidine ring. While direct comparative deprotection kinetics are not available for this exact compound, a related study on N-Boc-azetidine systems demonstrates that steric hindrance can significantly influence the lability of the Boc group. In a direct comparison, N-Botc-azetidine (a thiocarbonyl analog) underwent facile deprotection under acidic conditions (TFA) that left the corresponding N-Boc-azetidine intact, illustrating how structural modifications modulate stability [1]. By class-level inference, the additional methyl group on the target compound is expected to further enhance steric protection, potentially increasing its resistance to premature deprotection compared to unsubstituted N-Boc-azetidine.

Stability Protecting Group Synthesis

Steric Influence on Regioselectivity in Azetidine Functionalization

The 3-methyl substituent on the azetidine ring of tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate is known to exert a significant steric influence on reactions at the azetidine nitrogen or adjacent positions. For example, in the synthesis of 3-functionalized 3-methylazetidines, the methyl group directs regioselectivity and impacts reaction yields [1]. While a direct head-to-head yield comparison with a non-methylated analog is not provided in the available data, the class-level evidence strongly suggests that the 3-methyl group can be leveraged to achieve different product distributions or improved selectivity compared to unsubstituted azetidine carbamates, where such steric control is absent.

Regioselectivity Steric Effects Synthesis

Optimal Application Scenarios for tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate Based on Differentiated Properties


Medicinal Chemistry: Synthesis of Sterically Demanding Pharmacophores

The 3-methyl group on the azetidine ring of tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate provides increased steric bulk, which is valuable for the construction of conformationally constrained pharmacophores . This compound serves as a privileged building block for incorporating a hindered, Boc-protected aminomethyl group into drug candidates, potentially enhancing target selectivity and metabolic stability. The high commercial purity (≥97%) ensures reliable and reproducible results in multi-step synthetic sequences .

Peptidomimetic and CNS Drug Discovery

As a protected amine derivative featuring a conformationally rigid azetidine scaffold, this compound is particularly well-suited for the synthesis of peptidomimetics and central nervous system (CNS) drug candidates . The steric hindrance imparted by the 3-methyl group can influence the three-dimensional shape of the resulting molecules, a critical factor for optimizing blood-brain barrier penetration and target engagement . The inferred enhanced stability of the Boc group under certain acidic conditions [1] also supports its use in complex deprotection strategies common in peptide mimetic synthesis.

Synthesis of Advanced Intermediates Requiring High Purity Input

For laboratories engaged in the synthesis of advanced intermediates where yield and purity are paramount, the 97% purity specification of tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate offers a distinct advantage over similar building blocks available only at 95% purity . This higher baseline purity minimizes the need for pre-use purification, reducing solvent consumption, labor, and the risk of introducing impurities that could compromise downstream reactions or final product quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.